8,4'-Dihydroxyisoflavone
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Overview
Description
8,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phytoestrogen found in various plants, particularly soybeans. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . 8,4’-Dihydroxyisoflavone, in particular, has garnered attention for its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,4’-Dihydroxyisoflavone typically involves the hydroxylation of daidzein, another isoflavone. One common method is the microbial transformation of daidzein using specific bacterial strains such as Bacillus subtilis . This process involves the biotransformation of daidzein into 8,4’-Dihydroxyisoflavone through hydroxylation reactions.
Industrial Production Methods: Industrial production of 8,4’-Dihydroxyisoflavone can be achieved through microbial fermentation and whole-cell biotransformation. These methods utilize microorganisms to convert daidzein into 8,4’-Dihydroxyisoflavone under controlled conditions . This approach is advantageous due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions: 8,4’-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 8,4’-Dihydroxyisoflavone.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 8,4’-Dihydroxyisoflavone, which exhibit enhanced biological activities .
Scientific Research Applications
8,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: The compound is used to study its effects on cellular processes and gene expression.
Industry: It is utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 8,4’-Dihydroxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, to exert its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Daidzein (4’,7-Dihydroxyisoflavone): A precursor to 8,4’-Dihydroxyisoflavone with similar biological activities.
Genistein (4’,5,7-Trihydroxyisoflavone): Another isoflavone with potent antioxidant and anticancer properties.
Glycitein (4’,7-Dihydroxy-6-methoxyisoflavone): Known for its estrogenic activity and health benefits.
Uniqueness: 8,4’-Dihydroxyisoflavone stands out due to its specific hydroxylation pattern, which enhances its antioxidant and anti-inflammatory properties compared to other isoflavones .
Properties
CAS No. |
118024-87-6 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H |
InChI Key |
GHZIEKMHELHOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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